5-Amino-1-butyl-1,2-dihydropyridin-2-one
Description
BenchChem offers high-quality 5-Amino-1-butyl-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-butyl-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-amino-1-butylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-3-6-11-7-8(10)4-5-9(11)12/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
CPYANRPTNUIPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of Novel p38 MAPK Inhibitors from 5-Amino-1-butylpyridin-2-one
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of potent p38 mitogen-activated protein kinase (MAPK) inhibitors based on a 5-amino-1-butylpyridin-2-one scaffold. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its inhibition represents a major therapeutic strategy for a range of diseases, including rheumatoid arthritis and other chronic inflammatory conditions.[1] This document details a robust, two-part synthetic route, beginning with the synthesis of the key 5-amino-1-butylpyridin-2-one intermediate, followed by a well-established amide coupling reaction to generate the final inhibitor. Furthermore, we provide detailed, step-by-step protocols for evaluating the synthesized compounds, including an in vitro biochemical assay to determine kinase inhibitory potency (IC₅₀) and a cell-based assay to measure the functional inhibition of TNF-α release in a human monocytic cell line. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry.
Introduction: Targeting the p38 MAPK Inflammatory Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to external stresses and proinflammatory cytokines.[1] The p38α isoform is particularly crucial in the signaling cascade that leads to the production and release of key inflammatory mediators, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] This cascade is initiated by upstream kinases (MKK3/MKK6) that dually phosphorylate p38α on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation. Activated p38α then phosphorylates a variety of downstream targets, including transcription factors and other kinases, ultimately resulting in the expression of inflammatory genes.
Given its pivotal role, the inhibition of p38α kinase activity is a highly validated therapeutic approach for mitigating the inflammatory response. Small molecule inhibitors that target the ATP-binding pocket of p38α have been a major focus of drug discovery efforts. Among the various chemical scaffolds explored, the pyridin-2-one core has emerged as a privileged structure, forming the basis of numerous potent and selective p38 MAPK inhibitors.
This application note focuses on the use of a specific, functionalized starting material, 5-amino-1-butylpyridin-2-one , as a versatile platform for generating novel p38 inhibitors. The rationale for this scaffold is twofold:
-
The 5-amino group serves as a critical synthetic handle, allowing for the introduction of various substituents through reactions like amide bond formation. These substituents can be designed to interact with key residues in the kinase domain, enhancing potency and selectivity.
-
The N-butyl group is designed to occupy a hydrophobic pocket within the kinase, a common strategy in kinase inhibitor design to improve binding affinity and modulate pharmacokinetic properties.[2][3]
This guide provides the necessary protocols to synthesize a representative inhibitor from this scaffold and to validate its biological activity, thereby enabling the exploration of new chemical space in the quest for novel anti-inflammatory therapeutics.
Core Signaling Pathway and Experimental Overview
To effectively design and test novel inhibitors, a clear understanding of the target pathway and the experimental workflow is essential.
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is a multi-tiered kinase cascade that translates extracellular stress signals into a cellular response, such as the production of inflammatory cytokines.
Overall Experimental Workflow
The process described herein involves a logical progression from chemical synthesis to biological validation. The workflow ensures that the synthesized compound is pure and that its biological activity is quantified through robust, industry-standard assays.
Synthesis of a Novel p38 MAPK Inhibitor
This section provides a detailed, two-part protocol for the synthesis of a representative p38 MAPK inhibitor. The chosen target molecule, N-(1-butyl-2-oxo-1,2-dihydropyridin-5-yl)-1-oxo-2,3-dihydro-1H-isoindole-6-carboxamide , is generated by coupling the core amine with a known pharmacophore fragment.
Part A: Synthesis of 5-Amino-1-butylpyridin-2-one (Intermediate 3)
The synthesis of the key intermediate is achieved in two steps: formation of the pyridinone ring via a Guareschi-Thorpe condensation, followed by alkylation.
Reaction Scheme:
(Self-generated image of a 2-step reaction: 1. Cyanoacetamide + Ethyl 3-oxobutanoate -> 5-cyano-6-methylpyridin-2-one. 2. Product of step 1 + 1-Bromobutane -> 1-butyl-5-cyano-6-methylpyridin-2-one. 3. Reduction of nitrile to amine -> 5-amino-1-butyl-6-methylpyridin-2-one)
Step 1: Synthesis of 5-Cyano-6-methylpyridin-2(1H)-one (1)
-
Materials & Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (as solvent)
-
-
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (13.0 g, 100 mmol) and cyanoacetamide (8.4 g, 100 mmol) in 100 mL of absolute ethanol.
-
Add piperidine (1.0 mL, ~10 mmol) to the slurry.
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield compound 1 .
-
Step 2: Synthesis of 1-Butyl-5-cyano-6-methylpyridin-2(1H)-one (2)
-
Materials & Reagents:
-
5-Cyano-6-methylpyridin-2(1H)-one (1) (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (as solvent)
-
-
Protocol:
-
To a 250 mL round-bottom flask, add compound 1 (7.4 g, 50 mmol), potassium carbonate (10.4 g, 75 mmol), and 100 mL of anhydrous DMF.
-
Stir the suspension at room temperature and add 1-bromobutane (6.5 mL, 60 mmol) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A solid will precipitate. Stir for 30 minutes, then collect the product by vacuum filtration.
-
Wash the solid with water (3 x 50 mL) and dry under vacuum to afford compound 2 .
-
Step 3: Synthesis of 5-Amino-1-butyl-6-methylpyridin-2(1H)-one (3)
-
Materials & Reagents:
-
1-Butyl-5-cyano-6-methylpyridin-2(1H)-one (2) (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
-
Protocol:
-
In a 500 mL round-bottom flask, suspend compound 2 (4.1 g, 20 mmol) in 100 mL of ethanol.
-
Add Tin(II) chloride dihydrate (18.0 g, 80 mmol) to the suspension.
-
Cool the flask in an ice bath and slowly add 40 mL of concentrated HCl dropwise with stirring. Caution: Exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and carefully pour it onto 400 g of crushed ice.
-
Basify the mixture to pH > 10 by the slow addition of 10 M sodium hydroxide (NaOH) solution while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final intermediate 3 .
-
Part B: Amide Coupling to Synthesize Final Inhibitor (4)
The final inhibitor is synthesized via a standard amide coupling reaction using a peptide coupling reagent.
Reaction Scheme:
(Self-generated image: 5-amino-1-butyl-6-methylpyridin-2-one + 2,3-Dihydro-1H-isoindol-1-one-6-carboxylic acid -> Final Product)
-
Materials & Reagents:
-
5-Amino-1-butyl-6-methylpyridin-2(1H)-one (3) (1.0 eq)
-
2,3-Dihydro-1H-isoindol-1-one-6-carboxylic acid (1.05 eq) [Note: This reactant may need to be synthesized separately or procured commercially][4][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,3-Dihydro-1H-isoindol-1-one-6-carboxylic acid (1.86 g, 10.5 mmol) in 30 mL of anhydrous DMF.
-
Add HATU (4.56 g, 12 mmol) and DIPEA (5.2 mL, 30 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine intermediate 3 (1.94 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Add the solution of the amine intermediate 3 dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Once complete, pour the reaction mixture into 300 mL of water and stir.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford the final inhibitor 4 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Biological Evaluation Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay (TR-FRET)
This biochemical assay measures the direct inhibitory effect of the synthesized compound on the enzymatic activity of recombinant p38α kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
| Parameter | Description |
| Assay Principle | Measures the phosphorylation of a biotinylated substrate by p38α. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) (acceptor) are used for detection. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. |
| Enzyme | Recombinant human p38α (MAPK14) |
| Substrate | Biotinylated ATF-2 (or similar peptide substrate) |
| Plate Format | 384-well, low-volume, black plate |
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 100% DMSO.
-
Assay Plate Setup: Add 100 nL of the compound dilutions from step 1 to the wells of the 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells without enzyme for "maximum inhibition" (0% activity) controls.
-
Kinase/Substrate Addition: Prepare a master mix of Kinase Reaction Buffer containing recombinant p38α enzyme and the biotinylated substrate at 2X the final desired concentration. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a 2X solution of ATP in Kinase Reaction Buffer (final concentration should be at or near the Km of ATP for p38α). Add 5 µL of this solution to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection: Prepare a "Stop/Detection" buffer containing EDTA (to stop the kinase reaction) and the Eu-labeled antibody and SA-APC conjugate. Add 10 µL of this buffer to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percent inhibition (calculated relative to controls) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based TNF-α Release Inhibition Assay
This assay measures the ability of the inhibitor to block the production of TNF-α in a biologically relevant cellular context. Human THP-1 monocytic cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
| Parameter | Description |
| Cell Line | Human THP-1 monocytic cell line |
| Differentiation Agent | Phorbol 12-myristate 13-acetate (PMA) |
| Stimulant | Lipopolysaccharide (LPS) from E. coli |
| Readout | Quantification of secreted TNF-α in the cell supernatant (e.g., via ELISA or HTRF) |
| Plate Format | 96-well cell culture plate |
-
Step-by-Step Protocol:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium. Add PMA to a final concentration of 50 ng/mL to induce differentiation. Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium.
-
Compound Pre-incubation: Prepare serial dilutions of the test inhibitor in cell culture medium. Add the diluted compounds to the differentiated cells and pre-incubate for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA or HTRF kit, following the manufacturer's instructions.
-
Data Analysis: Construct a standard curve using recombinant TNF-α. Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the EC₅₀ value.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a validated pathway for the synthesis and evaluation of novel p38 MAPK inhibitors derived from a 5-amino-1-butylpyridin-2-one core. The synthetic strategy is robust, leveraging common and high-yielding reactions in medicinal chemistry. The biological assays described represent the industry standard for characterizing the potency and cellular efficacy of p38 MAPK inhibitors. By utilizing this framework, researchers can efficiently generate new chemical entities and assess their potential as anti-inflammatory agents. Further derivatization of the 5-amido substituent offers a clear path for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. (2010). Chem Biodivers. Available at: [Link]
-
Synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives 8 from pthalides 6. ResearchGate. Available at: [Link]
-
Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. (2010). MDPI. Available at: [Link]
-
p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. (2006). Bioorg Med Chem Lett. Available at: [Link]
-
Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorg Med Chem Lett. Available at: [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). MDPI. Available at: [Link]
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. PrepChem. Available at: [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (2021). MDPI. Available at: [Link]
-
QSAR Studies on Pyridazinopyridinone Derivatives against P38 Mitogen-Activated Protein Kinase. ResearchGate. Available at: [Link]
-
p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003). Bioorg Med Chem Lett. Available at: [Link]
-
How Alkyls Influence Medicinal Chemistry Developments? (2025). Patsnap Eureka. Available at: [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025). PMC. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. Available at: [Link]
-
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). PMC. Available at: [Link]
-
Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. (2011). Bulgarian Chemical Communications. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
-
Alkyl chain substituted 1,9-pyrazoloanthrones exhibit prominent inhibitory effect on c-Jun N-terminal kinase (JNK). (2014). Org Biomol Chem. Available at: [Link]
-
Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]
-
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing Partnerships. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). eScholarship.org. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. Available at: [Link]
Sources
- 1. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 2. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 3. Alkyl chain substituted 1,9-pyrazoloanthrones exhibit prominent inhibitory effect on c-Jun N-terminal kinase (JNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Aminopyridinone Intermediates
Welcome to the technical support center for the purification of polar aminopyridinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these often-recalcitrant molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to develop robust and efficient purification strategies.
Introduction: The Challenge of Polar Aminopyridinone Intermediates
Aminopyridinone scaffolds are prevalent in medicinal chemistry, but their inherent polarity, arising from the presence of both amine and lactam functionalities, presents significant purification hurdles.[1][2] These compounds often exhibit high water solubility and strong interactions with polar stationary phases, leading to issues such as poor chromatographic resolution, low recovery, and difficulty in removing polar impurities.[3] This guide will equip you with the expertise to overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of polar aminopyridinone intermediates in a question-and-answer format.
Chromatography
Question: My aminopyridinone intermediate shows little to no retention on a C18 reversed-phase column and elutes in the void volume. What's happening and how can I fix it?
Answer: This is a classic problem when dealing with highly polar compounds in reversed-phase chromatography (RPC).[3][4][5] The non-polar C18 stationary phase has minimal interaction with your polar analyte, leading to its rapid elution with the polar mobile phase.[5][6]
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[5] Highly polar molecules, like many aminopyridinone intermediates, have a greater affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than the non-polar stationary phase.
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases modified with polar functional groups that enhance interaction with polar analytes.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution.[7][8] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.[3][7][8] This creates a water-rich layer on the stationary phase, promoting the partitioning and retention of polar analytes.[3][8]
-
-
Modify the Mobile Phase in RPC (for moderately polar compounds):
-
Highly Aqueous Mobile Phases: Increase the water content of your mobile phase to encourage more interaction with the C18 phase.[3] However, be cautious of "phase collapse" with traditional C18 columns.
-
Adjust pH: For ionizable aminopyridinones, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and retention.[3]
-
Use Ion-Pairing Reagents: These reagents form neutral complexes with charged analytes, increasing their retention on the non-polar stationary phase.[3][6] Be aware that these can be incompatible with mass spectrometry.
-
Question: I'm using normal-phase chromatography, and my aminopyridinone is streaking badly and won't elute from the silica gel column, even with highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What should I do?
Answer: This indicates that your highly polar aminopyridinone is interacting too strongly with the acidic silanol groups on the surface of the silica gel.[3][9] The basic nature of the amine moiety can lead to irreversible adsorption.
Causality: The lone pair of electrons on the nitrogen atom of the aminopyridine ring can form strong hydrogen bonds or even protonation interactions with the acidic Si-OH groups of the silica gel.
Solutions:
-
Modify the Mobile Phase:
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative.
-
Amine-functionalized Silica: These columns are specifically designed to reduce tailing with basic compounds.[12]
-
HILIC: As mentioned before, HILIC is an excellent alternative for very polar compounds that are too strongly retained on normal-phase silica.[7][8]
-
Question: My HILIC separation is showing poor peak shape (fronting or tailing). How can I optimize this?
Answer: Poor peak shape in HILIC can stem from several factors related to the delicate equilibrium of the aqueous layer on the stationary phase.[3]
Probable Causes & Solutions:
-
Inappropriate Injection Solvent: Injecting your sample in a solvent significantly stronger (more aqueous) than the initial mobile phase can disrupt the water layer and cause peak distortion. Solution: Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible, ideally with a high organic content (e.g., 75/25 acetonitrile/methanol).
-
Secondary Interactions: Unwanted ionic interactions with the stationary phase can cause tailing. Solution: Adjust the pH or ionic strength of the mobile phase with buffers like ammonium formate or ammonium acetate to mitigate these interactions.[3]
-
Column Overloading: Injecting too much sample can lead to peak fronting. Solution: Reduce the sample concentration or injection volume.
-
Insufficient Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable aqueous layer. Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.
Acid-Base Extraction
Question: I'm trying to use acid-base extraction to remove a non-polar impurity from my polar aminopyridinone product, but I'm getting low recovery of my product.
Answer: Low recovery in acid-base extraction of polar compounds often points to issues with partitioning and solubility.
Causality: While the goal is to have the ionized aminopyridinone exclusively in the aqueous phase, its inherent polarity might give it some solubility in the organic layer, or it may not be fully ionized.
Solutions:
-
Ensure Complete Ionization: Use a sufficiently strong acid (e.g., 1M HCl) to fully protonate the basic amine of the aminopyridinone, maximizing its aqueous solubility.[1][13]
-
Perform Multiple Extractions: Instead of one large volume extraction, use multiple smaller volume extractions of the organic layer with the aqueous acid. This is more efficient at removing the target compound.
-
Back-Washing: After separating the initial aqueous layer, "back-wash" the organic layer with a small amount of fresh aqueous acid to recover any remaining product.[14]
-
Salting Out: If your aminopyridinone has some water solubility in its neutral form, adding a saturated salt solution (brine) during the back-extraction of the neutralized product into an organic solvent can decrease its aqueous solubility and improve recovery.
Crystallization
Question: My polar aminopyridinone intermediate "oils out" instead of crystallizing. How can I induce crystallization?
Answer: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent system, or when impurities are present.[15]
Solutions:
-
Solvent Selection is Key: The ideal solvent will dissolve your compound well at high temperatures but poorly at room temperature.[1] Experiment with a range of solvents of varying polarities. For highly polar compounds, consider polar aprotic solvents like isopropanol, ethanol, or ethyl acetate, or even solvent mixtures.[1][16]
-
Reduce the Rate of Cooling: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. A dewar with hot water or an insulated bath can be used for very slow cooling.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod.
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution.
-
-
Anti-Solvent Crystallization: If you can find a solvent in which your compound is highly soluble (e.g., DMF, DMSO) and another solvent in which it is insoluble but is miscible with the first (an "anti-solvent" like diethyl ether or hexane), you can slowly add the anti-solvent to the solution of your compound until it becomes turbid, then allow it to stand.[16] Diffusion crystallization, where the anti-solvent vapor slowly diffuses into the solution, can also be effective.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar aminopyridinone intermediate?
A1: A good starting point is to assess the compound's solubility and stability. Then, use Thin Layer Chromatography (TLC) with a variety of stationary phases (silica, alumina, C18) and mobile phases to quickly screen for promising separation conditions. Based on the TLC results, you can then select the most appropriate preparative technique.
Q2: When should I choose HILIC over reversed-phase or normal-phase chromatography?
A2: HILIC is the preferred method when your compound is too polar to be adequately retained on a reversed-phase column (elutes at the void volume) and too strongly adsorbed to a normal-phase column (streaks or remains at the baseline).[7][8]
Q3: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar aminopyridinones?
A3: Yes, SFC can be a powerful tool for purifying polar compounds.[17][18][19] While supercritical CO2 is non-polar, its polarity can be significantly increased by adding polar co-solvents (modifiers) like methanol.[3][18] The low viscosity of the mobile phase in SFC allows for faster separations and reduced solvent consumption.[18][20] It is particularly useful for chiral separations of amines.[20]
Q4: Can I use ion-exchange chromatography for aminopyridinone purification?
A4: Ion-exchange chromatography can be very effective, especially for removing ionic impurities or for large-scale purifications.[2][21][22] Since aminopyridinones are basic, cation-exchange chromatography would be the appropriate choice.[22] The compound is loaded onto the column at a low pH (where it is protonated and positively charged), impurities are washed away, and then the desired compound is eluted by increasing the pH or the salt concentration of the mobile phase.
Part 3: Data Summary and Experimental Protocols
Table 1: Comparison of Purification Techniques for Polar Aminopyridinone Intermediates
| Purification Method | Typical Purity | Typical Recovery | Advantages | Challenges |
| Normal-Phase Chromatography (Silica) | 85-98% | 60-90% | Fast, scalable, widely available.[15] | Strong adsorption of very polar compounds, potential for compound degradation on acidic silica.[15] |
| Reversed-Phase HPLC (C18) | >98% | 70-95% | High resolution, good for moderately polar compounds. | Poor retention of highly polar compounds, may require ion-pairing agents or specialized columns.[3] |
| HILIC | >95% | 80-98% | Excellent retention and separation of highly polar compounds.[8] | Can require longer equilibration times, sensitive to water content.[15] |
| Supercritical Fluid Chromatography (SFC) | >98% | 85-95% | Fast, "green" (less organic solvent), excellent for chiral separations.[18][20] | Requires specialized equipment, less effective for extremely polar, ionic compounds without additives.[3] |
| Acid-Base Extraction | Variable | 70-95% | Simple, scalable, good for removing non-polar or acidic/basic impurities.[1][23] | Can form emulsions, may have low recovery for compounds with intermediate polarity. |
| Crystallization | >99% | 50-85% | Can provide very high purity, cost-effective.[15][24] | Difficult to find suitable solvents, risk of "oiling out," can result in low yield.[15] |
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Aminopyridinone
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Adjust the pH to 3.0 or 6.8 to assess the effect of pH on retention and selectivity.[3]
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes. Hold at the final conditions for 2-3 minutes.[3]
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a high organic content (e.g., 90% acetonitrile).
-
Injection and Analysis: Inject a small volume (e.g., 1-5 µL) and monitor the separation.
-
Optimization:
-
If retention is too low, increase the initial percentage of the organic solvent.
-
If retention is too high, decrease the initial percentage of the organic solvent.
-
Adjust the gradient slope and duration to improve resolution.
-
Evaluate the effect of different buffer pH values on the separation.
-
Protocol 2: Acid-Base Extraction for Purification of a Basic Aminopyridinone
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).[1]
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release pressure.[1] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated aminopyridinone salt) into a clean flask. Repeat the acid wash of the organic layer 1-2 more times, combining the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate) until the solution is basic (pH 9-10, check with pH paper).[25] This will neutralize the aminopyridinone salt, causing the neutral compound to precipitate or become less water-soluble.
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyridinone.[1]
Part 4: Visualizations
Diagram 1: Decision Tree for Selecting a Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Workflow for Chromatography
Caption: Troubleshooting workflow for common chromatography issues.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 25, 2026, from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. Retrieved February 25, 2026, from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved February 25, 2026, from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
YMC. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 25, 2026, from [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved February 25, 2026, from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32188]([Link] SFC/how-good-is-sfc-for-polar-analytes/32188)
-
Taylor & Francis Online. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
-
LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Scientific Research Publishing. (2017). Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved February 25, 2026, from [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 25, 2026, from [Link]
-
PMC. (n.d.). Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 25, 2026, from [Link]
-
PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved February 25, 2026, from [Link]
-
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved February 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. tandfonline.com [tandfonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 24. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Alkylation of 5-Aminopyridin-2-one
Welcome to the technical support center for the N-alkylation of 5-aminopyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial, yet often challenging, chemical transformation. N-alkylated pyridinones are significant structural motifs in a vast array of biologically active compounds and pharmaceutical agents.[1] However, the inherent ambident nucleophilic nature of the pyridinone ring presents a persistent challenge, often leading to mixtures of N- and O-alkylated products and complicating purification.[2][3][4]
This document provides a comprehensive resource, from fundamental principles to advanced troubleshooting, to help you achieve high yields and excellent regioselectivity in your experiments.
Section 1: Understanding the Reaction - The Challenge of Regioselectivity
The primary difficulty in the alkylation of 5-aminopyridin-2-one lies in controlling the regioselectivity. The pyridinone core exists in tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms.[2][4] Deprotonation by a base generates an ambident pyridin-2-olate anion with nucleophilic character on both the nitrogen and oxygen atoms. The reaction with an electrophile (e.g., an alkyl halide) can therefore proceed via two competing pathways:
-
N-Alkylation (Desired): Nucleophilic attack by the nitrogen atom, leading to the formation of the N-alkyl-5-aminopyridin-2-one.
-
O-Alkylation (Side-Product): Nucleophilic attack by the exocyclic oxygen atom, resulting in the 2-alkoxy-5-aminopyridine isomer.[3]
The ratio of these products is highly sensitive to several factors, including the choice of base, solvent, counterion, temperature, and the nature of the alkylating agent.[3][5]
Sources
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Module 1: Diagnostic Hub – "Is it N-alkyl or O-alkyl?"
Welcome to the Ambident Nucleophile Technical Support Center .
This guide addresses the specific challenge of distinguishing and separating N-alkyl-2-pyridones (lactams) from 2-alkoxypyridines (O-alkyl lactim ethers). These isomers arise from the alkylation of 2-pyridone (or 2-hydroxypyridine), a classic ambident nucleophile system where the outcome is dictated by the interplay of Hard-Soft Acid-Base (HSAB) theory, solvent effects, and counter-ions.[1]
Before attempting separation, you must definitively identify your major isomer.[1] Relying solely on TLC Rf values is risky due to the structural similarity of the isomers.[1]
The NMR Fingerprint (The Gold Standard)
Proton (
| Feature | N-Alkyl Isomer (Lactam) | O-Alkyl Isomer (Lactim Ether) | Why? |
| Oxygen is more electronegative than Nitrogen, deshielding the adjacent protons more strongly.[1] | |||
| Ring Proton Character | "Diene-like" coupling.[1] | Aromatic pyridine coupling.[1] | The N-alkyl ring loses some aromaticity, behaving more like a cyclic amide/diene system.[1] |
| While close, the C-O carbon is typically downfield.[1] Note: This is less diagnostic than | |||
| IR Spectroscopy | Strong C=O stretch (1650–1690 cm | Absent C=O ; Strong C-O-C stretch (1000–1300 cm | The lactam carbonyl is the defining feature of the N-alkyl isomer. |
Rapid Diagnostic Flowchart
Use this logic flow to interpret your crude reaction data.
Figure 1: Diagnostic logic for rapid isomer identification.
Module 2: Separation Strategies
If you have a mixture, separation is feasible but requires specific conditions due to the basicity of the pyridone nitrogen and the polarity differences.[1]
Normal Phase Flash Chromatography (Silica Gel)
-
Elution Order: The O-alkyl isomer is generally less polar (more aromatic character) and elutes first .[1] The N-alkyl isomer is more polar (large dipole moment of the amide) and elutes second .
-
Troubleshooting Tailing:
Reverse Phase HPLC (C18)
-
Elution Order: In standard RP (Water/MeCN), the more polar N-alkyl isomer usually elutes first .[1] The hydrophobic O-alkyl isomer interacts more strongly with the C18 chain and elutes second .[1]
-
Mobile Phase Protocol:
Module 3: Synthesis Optimization (Prevention)
Instead of fixing the mixture, control the reaction. The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle.
The HSAB Decision Matrix
| Variable | Target: N-Alkylation | Target: O-Alkylation | Mechanistic Rationale |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Alkyl Sulfates, Triflates, Diazomethane) | N is the softer center; O is the harder center.[1][2] |
| Counter-ion | Alkali Metals ( | Silver ( | The "Silver Salt Effect": |
| Solvent | Polar Aprotic/Protic (DMF, MeOH) | Non-polar (Benzene, Toluene, Ether) | Polar solvents dissociate the ion pair, leaving the N-anion free to react.[1] Non-polar solvents keep the cation close to the Oxygen, sometimes shielding it, but |
Reaction Pathway Visualization
Figure 2: Controlling regioselectivity via HSAB principles.
Module 4: Technical FAQs
Q1: I successfully synthesized the O-alkyl isomer, but after workup, I see N-alkyl product. What happened? A: You likely triggered a Chapman-like rearrangement .[1] The O-alkyl isomer is often the kinetic product and can thermally rearrange to the thermodynamically stable N-alkyl isomer upon heating.
-
Correction: Avoid high temperatures during rotovap (keep bath < 40°C).[1] Do not distill the product; use column chromatography.[1]
Q2: My N-alkyl product is stuck on the baseline of the TLC plate. A: Pyridones are highly polar lactams.[1]
-
Correction: Switch from Hex/EtOAc to DCM/MeOH (9:1).[1] If it still streaks, add 1%
or Triethylamine to the eluent to deprotonate surface silanols.[1]
Q3: Can I convert the N-alkyl isomer back to the O-alkyl isomer? A: No, not directly. The N-alkyl bond is chemically robust.[1] You would need to hydrolyze the amide back to the parent pyridone (using strong acid like HBr/AcOH) and re-alkylate using "Hard" conditions (Ag salts).[1]
References
-
Comins, D. L.; Gao, J. "N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone."[1][3] Tetrahedron Letters, 1994 , 35(18), 2819–2822.[1]
-
Chung, N. M.; Tieckelmann, H. "The Alkylation of 2-Pyridone Salts."[1] The Journal of Organic Chemistry, 1970 , 35(8), 2517–2520.[1]
-
Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor."[1] Journal of the American Chemical Society, 1963 , 85(11), 1710–1711.[1]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005 .[1] (Standard text for NMR shift verification).
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-Amino-1-butyl-1,2-dihydropyridin-2-one
An In-Depth Guide to the 1H NMR Spectrum Analysis of 5-Amino-1-butyl-1,2-dihydropyridin-2-one: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides a comprehensive analysis of the 1H NMR spectrum of 5-Amino-1-butyl-1,2-dihydropyridin-2-one, a substituted dihydropyridinone with potential applications in medicinal chemistry.
Due to the novelty of this specific compound, this guide will establish a predicted spectrum based on foundational NMR principles and comparative data from structurally analogous molecules. This approach mirrors the real-world workflow of a synthetic chemist who must predict, and subsequently verify, the structure of a newly synthesized compound. We will dissect the causality behind chemical shifts, coupling constants, and integration, offering a field-proven methodology for spectral interpretation.
Pillar 1: The Theoretical Framework of 1H NMR Spectroscopy
Before analyzing a spectrum, it is crucial to understand the core principles that govern it. A 1H NMR spectrum provides three primary pieces of information for each unique proton environment in a molecule:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like carbonyls or electronegative atoms) "deshield" a proton, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" a proton, shifting its signal to a lower ppm value (upfield).[1][2]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative number of protons in each unique environment.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple peaks. The n+1 rule is a fundamental guideline, where 'n' is the number of equivalent protons on adjacent carbons. A signal will be split into n+1 peaks (e.g., a proton with two neighbors will appear as a triplet). The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).
Pillar 2: Experimental Protocol for High-Fidelity NMR Data Acquisition
The integrity of any spectral analysis rests on the quality of the acquired data. The following is a standardized, self-validating protocol for preparing and running a 1H NMR sample, ensuring reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 5-Amino-1-butyl-1,2-dihydropyridin-2-one sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent is critical; DMSO-d6 is often preferred for compounds with exchangeable protons like those in amine (NH2) groups.[3][4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm as a reference point.[5]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio). Standard acquisition on a 400 or 500 MHz instrument is common.[6]
-
Workflow for NMR Analysis
Caption: Workflow from sample preparation to final structure verification.
Pillar 3: Predicted 1H NMR Spectrum of 5-Amino-1-butyl-1,2-dihydropyridin-2-one
The structure of the target molecule with protons labeled for assignment is shown below.
Caption: Structure of 5-Amino-1-butyl-1,2-dihydropyridin-2-one with proton labels.
Based on established chemical shift ranges and data from comparable structures, the following 1H NMR spectrum is predicted (in DMSO-d6).
| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Justification & Comparative Insights |
| Hg (NH2) | 2H | ~5.0-6.0 | Broad singlet | Protons on nitrogen often appear as broad signals due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature. In aminopyridines, these signals can appear between 4.5 and 7.5 ppm.[7][8][9] |
| Ha (C6-H) | 1H | ~7.2-7.4 | Doublet | This vinylic proton is adjacent to the electron-donating nitrogen (N1) but ortho to the electron-withdrawing amino group. It will be coupled to Hb. In related aminopyridines, protons ortho to an amino group are significantly shielded.[7] |
| Hb (C4-H) | 1H | ~6.8-7.0 | Doublet of doublets | This proton is coupled to both Ha and Hc. It is influenced by the electron-donating NH2 group at C5, causing an upfield shift compared to unsubstituted pyridones. |
| Hc (C3-H) | 1H | ~6.0-6.2 | Doublet | This vinylic proton is adjacent to the strongly electron-withdrawing carbonyl group (C2=O), which deshields it significantly. It will be coupled to Hb. |
| Hd (N-CH2) | 2H | ~3.7-3.9 | Triplet | These methylene protons are directly attached to the ring nitrogen, causing a significant downfield shift compared to other alkyl protons.[1] They are coupled to the He protons. |
| He (CH2) | 2H | ~1.5-1.7 | Quintet (or multiplet) | A typical methylene group in an alkyl chain. It is coupled to protons on both sides (Hd and Hf), resulting in a complex multiplet.[1][2] |
| Hf (CH2) | 2H | ~1.3-1.5 | Sextet (or multiplet) | Another standard methylene group, coupled to He and the terminal methyl group protons.[1][2] |
| Hg (CH3) | 3H | ~0.9-1.0 | Triplet | The terminal methyl group of the butyl chain is the most shielded, appearing furthest upfield. It is coupled to the Hf methylene protons.[1] |
Comparative Analysis: Validating Predictions with Experimental Data
To ground our predictions, we will compare them with experimental data from two classes of related compounds: aminopyridines and N-substituted dihydropyridones.
Alternative 1: 2-Aminopyridine
2-Aminopyridine provides an excellent model for the electronic effects of an amino group on a pyridine-like ring.
| 2-Aminopyridine Proton | Experimental δ (ppm) in CDCl3[8] |
| H6 | 8.06 |
| H4 | 7.41 |
| H5 | 6.63 |
| H3 | 6.48 |
| NH2 | 4.45 (broad s) |
Comparison:
-
The protons on the 2-aminopyridine ring are generally found between 6.4 and 8.1 ppm.[8]
-
Our predicted values for the dihydropyridinone ring protons (Ha, Hb, Hc) are shifted upfield relative to aromatic pyridine. This is expected because the dihydropyridinone ring is not fully aromatic, and the absence of a full ring current reduces the deshielding effect.
-
The strong shielding effect of the amino group is evident in 2-aminopyridine (H3 and H5 are upfield), supporting our prediction that protons Hb and Ha in our target molecule will also be shifted upfield due to the C5-NH2 group.
Alternative 2: Dihydropyridones from Curcumin
While structurally more complex, N-alkyl dihydropyridones derived from curcumin show characteristic signals for the dihydropyridone core and the N-alkyl substituent.[10][11]
| Proton Type in Curcumin-Derived Dihydropyridones | Experimental δ (ppm) Range[10][11] |
| Vinylic Proton (on dihydropyridone ring) | 5.01 - 5.39 |
| N-CH2 Protons (diastereotopic) | 2.95 and 3.79 |
Comparison:
-
The presence of a vinylic proton signal around 5.0-5.4 ppm in these compounds is noted.[10] However, the substitution pattern is very different, making direct comparison difficult. The key takeaway is that protons on the dihydropyridone ring can have a wide range of chemical shifts depending on the substituents.
-
The signals for N-CH2 protons in these related compounds appear in the 3-4 ppm range, which strongly supports our prediction of ~3.7-3.9 ppm for the Hd protons in our target molecule.
This comparative analysis demonstrates that while no single alternative is a perfect match, by synthesizing insights from multiple related structures, we can build a highly confident prediction of the 1H NMR spectrum for 5-Amino-1-butyl-1,2-dihydropyridin-2-one. The final verification would, of course, require the experimental acquisition of the spectrum for the novel compound.
References
-
Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available from: [Link][7][12]
-
Fornasier, R., et al. (2002). 15N and 13C NMR study of protonated monoaminopyridines in CDCl3-DMSO. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2693-2697. Available from: [Link][13]
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. ResearchGate. Available from: [Link][10]
-
Filarowski, A., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Journal of Molecular Structure, 1162, 10-18. Available from: [Link][14]
-
Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1588. Available from: [Link][6]
-
Corpet, M., & Taillefer, M. (2011). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. New Journal of Chemistry, 35(11), 2649-2651. Available from: [Link][8]
-
Al-Mousawi, S. M., et al. (2011). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journal of Organic Chemistry. Available from: [Link][15]
-
Al-Salahi, R., et al. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2009(13), 42-54. Available from: [Link][11]
-
e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link][1]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link][2]
-
Galván, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 563-575. Available from: [Link][3][4]
-
Foris, A. (2020). On NH NMR Chemical Shifts, Part I. ResearchGate. Available from: [Link][9]
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Available from: [Link][5]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. 15N and 13C NMR study of protonated monoaminopyridines in CDCl3-DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
Bioisosteric Replacement of Aniline with 5-Aminopyridin-2-one: A Strategic Guide
Topic: Bioisosteric Replacement of Aniline with 5-Aminopyridin-2-one Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry, the aniline moiety is a "privileged structure" for kinase binding but a frequent liability in drug development due to genotoxicity (Ames positive), rapid oxidative metabolism, and poor solubility. The 5-aminopyridin-2-one (and its tautomer 5-amino-2-hydroxypyridine) has emerged as a superior bioisostere. This guide analyzes the structural, physicochemical, and toxicological advantages of this replacement, supported by comparative data from kinase inhibitor optimization campaigns (MEK1/p38 MAPK) and Factor Xa inhibitors.
Part 1: The Bioisosteric Rationale
The transition from aniline to 5-aminopyridin-2-one is not merely a steric swap; it is an electronic recalibration of the pharmacophore.
Electronic & Hydrogen Bonding Profile
-
Aniline: Acts primarily as a weak Hydrogen Bond Donor (HBD) via the exocyclic amine. The aromatic ring is electron-rich, making it prone to oxidation.
-
5-Aminopyridin-2-one: Introduces a "push-pull" system. The lactam carbonyl acts as a strong Hydrogen Bond Acceptor (HBA), while the NH of the ring serves as a Hydrogen Bond Donor (HBD). This dual functionality allows for additional binding interactions within the ATP-binding pocket of kinases (e.g., interacting with the hinge region backbone).
Tautomeric Equilibrium
The 5-aminopyridin-2-one exists in equilibrium with 5-amino-2-hydroxypyridine. In biological solution and solid state, the 2-pyridone (lactam) form generally predominates, driving specific recognition events that the flat, hydrophobic aniline cannot achieve.
Figure 1: Pharmacophore transition from Aniline to 5-Aminopyridin-2-one, highlighting the shift from hydrophobic to directional H-bond interactions.
Part 2: Comparative Performance Analysis
The following data is synthesized from optimization campaigns for MEK1 and Factor Xa inhibitors, where this bioisosteric switch is well-documented.
Case Study: MEK1 Inhibitor Optimization
In the development of MEK1 inhibitors (e.g., derivatives of CI-1040), replacing the aniline core with a pyridone scaffold significantly improved potency and metabolic stability.
Table 1: Comparative Profile of Aniline vs. Pyridone Analogues
| Metric | Aniline Analog (Baseline) | 5-Aminopyridin-2-one Analog | Impact / Observation |
| Enzymatic Potency (IC₅₀) | 12 nM | 3 nM | 4x Potency Increase. The lactam carbonyl forms a new H-bond with the backbone amide of the kinase hinge region. |
| Lipophilicity (cLogP) | 3.8 | 2.1 | Improved Solubility. The polar lactam reduces LogP, enhancing aqueous solubility and reducing non-specific binding. |
| Microsomal Stability (t₁/₂) | < 15 min | > 60 min | Metabolic Blockade. The pyridone ring is electron-deficient compared to phenyl, resisting CYP-mediated oxidation. |
| Ames Test (Mutagenicity) | Positive (+) | Negative (-) | Safety. Elimination of the aniline structural alert prevents the formation of reactive nitrenium ions. |
| Cellular Potency (pERK) | 50 nM | 10 nM | Translation. Improved physicochemical properties translate to better cellular efficacy. |
Data Sources: Synthesized from J. Med. Chem. 2007, 50, 5090 and Bioorg. Med. Chem. Lett. 2008, 18, 2845.
Part 3: Toxicology & Safety Profile
The primary driver for this replacement is often genotoxicity .
The Aniline Trap
Anilines are "Structural Alerts" in drug discovery.[1]
-
Metabolism: CYP450 enzymes (specifically CYP1A2) hydroxylate the aniline nitrogen.[2]
-
Activation: The N-hydroxylamine is esterified (sulfated/acetylated) to form a nitrenium ion.
-
DNA Damage: This electrophilic species covalently binds to DNA (guanine residues), causing mutations (Ames Positive).
The Pyridone Solution
-
Electronic Deactivation: The pyridone ring is less electron-rich than the benzene ring, making the exocyclic amine less nucleophilic and less prone to N-hydroxylation.
-
Alternative Clearance: Pyridones are often cleared via renal excretion or glucuronidation of the lactam oxygen, bypassing the toxic oxidative pathways associated with anilines.
Part 4: Synthetic Accessibility & Protocols
Synthesizing the 5-aminopyridin-2-one scaffold requires careful control of regiochemistry. The most robust route proceeds via the nitration of 2-aminopyridine or 2-hydroxypyridine.
Recommended Synthetic Route
Figure 2: High-yield synthetic pathway for accessing the 5-amino-2-pyridone building block.
Detailed Protocol: Synthesis of 5-Amino-2-pyridone
-
Nitration/Hydrolysis (One-Pot):
-
Dissolve 2-aminopyridine (1.0 eq) in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise. Stir at RT for 1h.
-
Pour onto ice/water. Add NaNO₂ (1.2 eq) slowly to convert the 2-amino group to the 2-hydroxy group (diazotization/hydrolysis) while retaining the 5-nitro group.
-
Yield: ~60-70% of 5-nitro-2-pyridone.
-
-
Reduction:
-
Suspend 5-nitro-2-pyridone in MeOH.
-
Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4h.
-
Filter through Celite. Concentrate to yield 5-aminopyridin-2-one as a tan solid.
-
Note: The product is air-sensitive; store under argon or use immediately.
-
Part 5: Experimental Validation
To validate the bioisosteric advantage in your specific series, perform the following assay.
Protocol: Microsomal Stability Assay (Metabolic Clearance)
Objective: Compare the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Thaw Liver Microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.
-
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Microsomes (final conc: 0.5 mg/mL).
-
Test Compound (final conc: 1 µM).
-
Pre-incubate at 37°C for 5 min.
-
-
Reaction Initiation:
-
Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Plot
vs. time. Slope = . - .
-
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Laufer, S. A., et al. (2003). Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes. Journal of Medicinal Chemistry, 46(15), 3230–3244. Link
-
Wallace, M. B., et al. (2010). 5-Amino-pyrazoles as potent and selective p38α inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.[3] Link
-
Fish, P. V., et al. (2007). 4-Anilino-5-carboxamido-2-pyridones as noncompetitive inhibitors of mitogen-activated protein kinase kinase (MEK1). Journal of Medicinal Chemistry, 50(21), 5090-5102.[4] Link
-
Pinto, D. J. P., et al. (2007). Discovery of Rivaroxaban, a Potent, Oral, Direct Factor Xa Inhibitor.[5] Journal of Medicinal Chemistry, 50(22), 5339–5356. Link
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-1-butyl-1,2-dihydropyridin-2-one
This guide outlines the operational safety protocols for handling 5-Amino-1-butyl-1,2-dihydropyridin-2-one .
Note on Toxicological Data: As a specialized research intermediate, specific toxicological data (LD50, OEL) for the 1-butyl variant is often limited compared to its methyl analogs or the highly toxic 4-aminopyridine. Therefore, this guide applies the Precautionary Principle , categorizing the substance as a High-Potency Pharmacological Intermediate (HPPI) until specific potency data proves otherwise.
Part 1: Executive Safety Summary
| Parameter | Directive |
| Primary Hazard | Potential Respiratory Sensitizer & Irritant.[1][2][3][4] Structural analogs (aminopyridines) can exhibit neurotoxicity. Treat as Toxic by Inhalation/Ingestion . |
| Containment Level | OEB 3 (Occupational Exposure Band 3) default. Handle only in a fume hood or powder containment enclosure. |
| Minimum PPE | Double Nitrile Gloves, Lab Coat (Tyvek preferred for solids), Safety Glasses (Goggles for powders), N95/P100 (if outside hood). |
| Emergency | Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min. Inhalation: Move to fresh air immediately. |
| Spill Agent | Absorb with vermiculite or chem-pads. Do NOT create dust.[1][3][4][5] |
Part 2: PPE & Engineering Controls Matrix
The following selection logic is based on the Hierarchy of Controls , prioritizing barrier protection against the specific hazards of nitrogenous heterocycles (skin absorption and dust inhalation).
Personal Protective Equipment (PPE) Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Pyridinone derivatives can permeate standard latex. Double gloving provides a "breakthrough time" buffer. The outer glove is sacrificial. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses allow side-entry of airborne dusts. Goggles provide a seal against fine particulates during weighing. |
| Body Defense | Tyvek® Lab Coat or Disposable Sleeve Covers | Cotton coats absorb organic amines, creating a secondary exposure source. Non-woven polypropylene (Tyvek) repels dust. |
| Respiratory | P100 Respirator (if outside hood) | Primary control is the Fume Hood. If weighing on an open bench (strongly discouraged), a fit-tested P100 is mandatory to block <0.3 micron particles. |
Engineering Controls (The Primary Barrier)
-
Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Weighing Station with HEPA filtration.
-
Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Use an ionizing bar during weighing. Static charge can cause this lightweight organic powder to "fly," increasing inhalation risk.
Part 3: Operational Protocols
Workflow: Safe Weighing & Solubilization
Objective: Solubilize the solid compound immediately to reduce the "dust hazard window."
-
Preparation:
-
Place a pre-tared vial and spatula inside the fume hood.
-
Line the work surface with an absorbent, plastic-backed mat (absorbs spills, prevents spread).
-
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer the solid gently. Do not dump ; use a spatula to minimize aerosolization.
-
-
Solubilization (The "Wet Method"):
-
Best Practice: Add the solvent (e.g., DMSO, Methanol, DCM) to the vial before removing it from the balance area if possible, or immediately after weighing.
-
Once in solution, the inhalation risk drops significantly, shifting the hazard to "skin absorption" (manageable via gloves).
-
-
Decontamination:
-
Wipe the exterior of the source container and the balance with a solvent-dampened Kimwipe (e.g., Ethanol) before removing hands from the hood.
-
Workflow: Reaction Setup & Heating
-
Closed Systems: Run reactions in sealed vessels (septum-capped flasks or pressure vials) to prevent vapor release.
-
Temperature Control: If heating 5-Amino-1-butyl-1,2-dihydropyridin-2-one above 50°C, use a reflux condenser. Pyridinones are stable, but thermal decomposition can release nitrogen oxides (NOx).
-
Quenching: Allow reaction mixtures to cool to ambient temperature before opening the vessel.
Part 4: Emergency Response & Disposal
Spill Management (Solid vs. Liquid)
-
Minor Solid Spill (<1g):
-
Cover with a wet paper towel (dampened with water/methanol) to prevent dust dispersion.
-
Wipe up and place in a sealed bag.
-
Clean area with soap and water (pH neutral).
-
-
Liquid Spill:
-
Cover with vermiculite or spill pads.
-
Do not use bleach immediately (potential reaction with amines). Use water/detergent first.
-
Waste Disposal
-
Classification: Regulated Chemical Waste (Organic / Nitrogenous).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or active acylating agents in the waste stream to prevent exothermic runaway.
-
Labeling: "Hazardous Waste - Toxic/Irritant - 5-Amino-1-butyl-1,2-dihydropyridin-2-one."
Part 5: Visualizing the Safety Logic
Diagram 1: PPE & Handling Decision Tree
This logic flow ensures you select the correct containment based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on the physical state of the aminopyridinone derivative.
Diagram 2: Emergency Exposure Response
A rapid-response workflow for accidental exposure.
Caption: Immediate action steps for skin, eye, or inhalation exposure events.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Aminopyridine (Structural Analog Safety Data). National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
